The nucleophilic carbon of Grignard reagents allows them to react with various electrophiles. A key application is synthesizing alcohols from carbonyl compounds, with the specific product depending on the starting material.
Beyond carbonyls, Grignard reagents undergo other important reactions:
The following table outlines a standard laboratory procedure for synthesizing a carboxylic acid from a Grignard reagent and carbon dioxide, highlighting critical handling techniques [1].
| Step | Procedure & Specifications | Critical Notes |
|---|---|---|
| 1. Preparation | Use oven-dried glassware. Examine for star cracks. Assemble Claisen head-air condenser apparatus with lightly greased joints [1]. | Essential to exclude moisture. "Air" condenser is not water-cooled [1]. |
| 2. Mg Activation | Add magnesium turnings (0.68 equiv relative to aryl halide) to flask. Initiate reaction by adding ~1 mL of 4-bromoanisole solution (4.6 M in anhydrous THF) with moderate heating to gentle reflux [1]. | Reaction onset is signaled by a cloudy gray color [1]. |
| 3. Grignard Formation | Slowly add remainder of 4-bromoanisole solution (total 15.8 mmol). Continue heating under gentle reflux for 15 min after addition. Cool to room temperature [1]. | Control addition rate to maintain gentle reflux. |
| 4. Reaction with CO₂ | Place fresh, unexposed dry ice (~2 g) in a beaker. Slowly pour room-temperature Grignard solution over the dry ice. Stir until room temperature [1]. | Wear insulated gloves. Nitrile gloves provide insufficient protection against dry ice [1]. |
| 5. Acidic Workup | Place beaker in ice-water bath. Slowly add 5 mL of 6 M HCl and stir for 5 min [1]. | Workup in an ice bath controls exothermic reaction. |
| 6. Purification | Dilute with ~15 mL ethyl acetate (EtOAc). Extract product, then wash combined organic phases with 3 M NaOH. Acidify combined basic aqueous extracts with 6 M HCl to pH 2–3 to precipitate product [1]. | Acidification regenerates the carboxylic acid from its water-soluble carboxylate salt [1]. |
| 7. Isolation | Collect solid via vacuum filtration. Rinse with ice-cold water and air-dry for ~5 min. Store product open to air for ~48 hours to dry fully [1]. | Yields a white solid of benzoic acid derivative [1]. |
Recent studies continue to reveal the sophistication of Grignard chemistry, which is highly relevant for professional applications.
When designing reactions with Grignard reagents, keep these points in mind.
The carbon-magnesium bond polarity is the cornerstone of Grignard reagent reactivity. Mastering this concept and the accompanying practical techniques is essential for its effective application in complex synthesis.
The primary value of bromobutylmagnesium lies in its ability to act as a carbon nucleophile for the synthesis of more complex molecules [1] [2].
| Application Area | Specific Use | Key Detail / Example |
|---|---|---|
| Carbon-Carbon Bond Formation | Reaction with carbonyl compounds (aldehydes, ketones, esters) to form alcohols [1] | Fundamental reaction for building carbon skeletons |
| Pharmaceutical Synthesis | Construction of carbon frameworks for Active Pharmaceutical Ingredients (APIs) [1] | Synthesis of high-purity butylphthalide [2] |
| Agrochemical & Fine Chemical Production | Synthesis of pesticides and other agricultural chemicals [2] | Production of various high-purity industrial chemicals |
| Catalysis & Material Science | Catalyst for polymerization reactions and olefin hydrogenation [1] [3] | Useful in both industrial and research settings |
This compound is typically handled as a solution in solvents like tetrahydrofuran (THF) or diethyl ether to stabilize the highly reactive compound [1] [3].
| Property | Specification / Value |
|---|---|
| CAS Number | 693-03-8 [1] [3] |
| Molecular Formula | C4H9BrMg [1] [3] |
| Molecular Weight | 161.32 g/mol [1] [3] |
| Common Commercial Forms | 1.0-3.0 M solutions in THF or diethyl ether [3] |
| Density (of solution) | ~0.970 g/mL [3] [4] |
| Flash Point | -18°C (for solution in THF) [3] |
This compound is pyrophoric (can ignite in air) and reacts violently with water [3]. Strict safety protocols are mandatory.
| Handling Aspect | Safety Requirement / Hazard |
|---|---|
| Atmosphere | Must be stored and handled under an inert atmosphere (e.g., nitrogen, argon) [1] [2] |
| Moisture | Strictly anhydrous conditions are essential [1] |
| GHS Hazard Statements | H225 (Highly flammable), H260 (Water-reactive), H314 (Causes severe skin burns) [3] |
| Storage Temp. | Store under inert gas [3] [4] |
A core application is synthesizing tertiary alcohols from ketones. The following diagram outlines this general experimental workflow:
Experimental workflow for synthesizing a tertiary alcohol using this compound [1] [5]
Formation of this compound
Nucleophilic Addition to Acetone
Acidic Work-up
This compound is a powerful tool for C-C bond formation. Its utility in pharmaceutical and fine chemical synthesis is well-established, though it demands rigorous handling due to its high reactivity.
n-Butylmagnesium Bromide (CAS No. 693-03-8) is a classic Grignard reagent with the molecular formula C₄H₉BrMg and a molecular weight of 161.32 g/mol [1] [2]. Its core structure consists of a butyl group covalently bonded to a magnesium atom, which is also ionically associated with a bromine atom [3]. In practice, the magnesium center is coordinated by solvent molecules, such as tetrahydrofuran (THF) or diethyl ether, which stabilize the highly reactive compound [3].
The carbon atom of the butyl group bears a significant partial negative charge due to the polarity of the C–Mg bond. This makes the reagent both a strong nucleophile and a powerful base [1] [3]. Consequently, it is extremely sensitive to air and moisture and must be handled under an inert atmosphere like nitrogen or argon [1] [3].
The table below summarizes its key physical and safety data:
| Property | Specification / Value |
|---|---|
| CAS Number | 693-03-8 [1] [2] |
| Molecular Formula | C₄H₉BrMg [1] [2] |
| Molecular Weight | 161.32 g/mol [1] [2] |
| Common Form | Solutions in THF (e.g., 1M, 2M, 3M) or Diethyl Ether [1] [2] |
| Density (of solution) | ~0.970 g/mL [2] |
| Boiling Point | 128-131 °C (at 0.2 Torr) [1] [2] |
| Flash Point | -18 °C (for THF solutions) [2] |
| Hazard Codes | H225, H260, H314 [2] |
| Safety Statements | Highly Flammable, Pyrophoric, Causes severe skin burns and eye damage [2] |
The utility of n-Butylmagnesium Bromide in organic synthesis stems from its nucleophilic carbon atom. The following diagram illustrates its common reaction pathways.
Common nucleophilic reactions of n-Butylmagnesium Bromide with various electrophiles.
As a strong base, it readily abstracts acidic protons. This characteristic is crucial to consider when planning reactions, as it can lead to dehydrohalogenation of alkyl halides or deprotonation of alcohols, amines, and other compounds with acidic hydrogens, rather than the desired nucleophilic addition [3].
The following peer-reviewed procedure from Organic Syntheses provides a reliable method for preparing an unsolvated Grignard reagent, which can be adapted for bromobutylmagnesium [4].
1. Reaction Setup
2. Reagents and Loading
3. Reaction Initiation and Halide Addition
4. Work-up and Product Analysis The resulting unsolvated Grignard reagent is a suspension. Yields can be determined by:
The reagent's utility extends beyond simple additions to complex, stereoselective transformations. For instance, in the presence of chiral phosphine-phosphite ligands and a copper(I) catalyst, n-Butylmagnesium Bromide can participate in SN2'-type allylic substitutions with cinnamyl chlorides. This method allows for the synthesis of compounds with benzylic stereocenters with exceptional regio- and enantioselectivity (up to 99% ee) [1].
Bromobutylmagnesium is primarily synthesized through the reaction of n-butyl bromide (1-bromobutane) with magnesium metal in a dry, anhydrous ethereal solvent [1] [2] [3]. The general reaction is: CH₃CH₂CH₂CH₂Br + Mg → CH₃CH₂CH₂CH₂MgBr [1]
This is the standard laboratory and industrial method. The procedure must be conducted under strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition of the highly reactive Grignard reagent [1].
A procedure for preparing unsolvated n-butylmagnesium chloride is detailed in Organic Syntheses [4]. This method, which can be adapted for the bromide, uses hydrocarbons like methylcyclohexane or toluene instead of ethers. The workflow for this alternative synthesis is as follows:
Synthesis Workflow in Non-Solvating Hydrocarbon Media [4]
The table below summarizes critical parameters that influence the success of the this compound synthesis.
| Parameter | Importance & Considerations |
|---|---|
| Solvent Purity [4] [1] | Must be anhydrous. Solvents are often dried over calcium sulfate (Drierite) or distilled from drying agents before use. |
| Temperature Control [1] | The reaction is exothermic. Temperature is usually maintained between 35-55°C in etherial solvents; the non-solvated method is performed at reflux (~100°C) [4]. |
| Inert Atmosphere [4] [1] | Essential to use nitrogen or argon to protect the reagent from oxygen and moisture. |
| Magnesium Surface [4] | A fresh, active surface is crucial. Using freshly ground powder or clean turnings shortens the induction period and improves yield. |
| Induction Period [4] [1] | The initial delay before reaction starts. Can be shortened by using fresh magnesium, initiators like iodine, or aluminum alkoxides. |
This compound is highly reactive and requires careful handling [3].
This compound is a versatile nucleophile in research and industrial synthesis [1] [5].
For most laboratory purposes, the traditional synthesis in THF or diethyl ether is recommended due to its reliability and the solubility of the resulting Grignard reagent. The non-solvated method is particularly valuable for reactions where the presence of an etherial solvent is undesirable.
The table below summarizes the key identified hazards of this compound based on the search results [1] [2].
| Hazard Aspect | Details and Classifications |
|---|---|
| GHS Hazard Statements | H225 (Flammable), H260 (Water-reactive), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation), H371 (May cause organ damage), H372 (May cause organ damage through prolonged or repeated exposure) [1]. |
| Physical & Chemical Hazards | Highly flammable (Flash point: -18°C) and highly reactive, especially with water and air [1] [2]. |
| Health Hazards | Causes severe skin and eye damage. Suspected of causing organ toxicity [1]. Rated "Very High" for eye irritation [2]. |
The following handling and storage guidelines are synthesized from the general safety information available.
The following diagram outlines the logical relationships and key actions for responding to exposure to this compound, based on the hazard statements [1].
Key emergency response workflow for this compound exposure.
It is important to note that the search results do not contain detailed experimental protocols for specific reactions. The information provided is foundational for risk assessment.
Grignard reagents represent a class of organomagnesium compounds discovered by French chemist Victor Grignard in the 1900s, characterized by the general formula RMgX where R is an organic group and X is a halogen. These reagents belong to the most versatile and widely employed organometallic compounds in modern organic synthesis, particularly valuable for their ability to form new carbon-carbon bonds. This compound (C₄H₉BrMg), specifically, is an alkylmagnesium bromide with molecular weight of 161.32 g/mol that serves as an important intermediate in fine chemical and pharmaceutical synthesis. Its structure consists of a butyl group attached to magnesium, which is also bonded to a bromine atom, with the magnesium center typically coordinated with solvent molecules such as ether or tetrahydrofuran that stabilize the reactive species [1].
The significance of this compound in synthetic chemistry stems from the reactivity of the carbon-magnesium bond, which is highly polarized due to the electronegativity difference between carbon and magnesium. This polarity causes the carbon in the butyl group to bear a partial negative charge, making it nucleophilic and highly reactive toward electrophilic centers. This property enables this compound to participate in various carbon-carbon bond forming reactions, including additions to carbonyl groups (aldehydes, ketones, esters, and carbon dioxide), coupling reactions with organic halides, and formation of more complex organometallic compounds [1] [2].
The synthesis of this compound follows the traditional preparation route for Grignard reagents, involving the reaction of 1-bromobutane (n-butyl bromide) with magnesium metal in an anhydrous ethereal solvent. The general reaction is:
CH₃CH₂CH₂CH₂Br + Mg → CH₃CH₂CH₂CH₂MgBr
This transformation is typically conducted under strictly anhydrous conditions and an inert atmosphere (nitrogen or argon) to prevent the highly reactive Grignard reagent from undergoing undesired reactions with moisture or oxygen. The formation of this compound, like other Grignard reagents, is characterized by an induction period during which the oxide layer on the magnesium surface is removed, after which the reaction can become highly exothermic, requiring careful temperature control to prevent runaway reactions [1].
Table 1: Required Reagents and Materials for this compound Synthesis
| Component | Specification | Purpose | Handling Precautions |
|---|---|---|---|
| Magnesium turnings/powder | Freshly activated, particle size 64-76 μm preferred | Metallic reactant | Protect from moisture; store dry |
| 1-Bromobutane (n-butyl bromide) | Anhydrous, high purity | Organic halide reactant | Store under inert atmosphere |
| Tetrahydrofuran (THF) or Diethyl ether | Anhydrous, inhibitor-free | Solvent | Purge with inert gas; monitor for peroxides |
| Iodine | Crystal or small amount | Reaction initiator | Handle in well-ventilated area |
| Nitrogen or Argon gas | Oxygen-free (<10 ppm preferred) | Inert atmosphere | Ensure proper purging of system |
Apparatus Setup: Assemble a 250 mL round-bottomed flask fitted with a mechanical stirrer, thermometer, reflux condenser with outlet to an oil seal, dropping funnel, and inlet for nitrogen. The apparatus should be baked at 120°C for several hours immediately before use to ensure moisture removal [3].
Reaction Environment Preparation: Place 3.22 g of magnesium powder (0.132 mole) and 60 mL of anhydrous methylcyclohexane (or THF/diethyl ether for traditional method) in the flask. Flush the apparatus thoroughly with nitrogen and maintain a slow stream of nitrogen throughout the reaction to exclude moisture and oxygen [3].
Initiation Step: Heat the reaction mixture to reflux temperature with vigorous stirring. Add approximately one-fifth of the n-butyl bromide solution (9.26 g of 1-chlorobutane in 20 mL solvent). Reaction typically commences within 2-8 minutes as evidenced by gray turbidity and initiation of reflux [3].
Main Reaction Phase: Once initiation is confirmed, add the remainder of the halide solution steadily over approximately 12-30 minutes, adjusting the rate so the internal temperature remains controlled between 35-55°C. Excessive addition rates may lead to thermal runaway [1] [3].
Completion: Continue stirring and heating under reflux for an additional 15-30 minutes after complete addition. The resulting product typically contains approximately 0.073 mole (73% yield) of n-butylmagnesium chloride as determined by hydrolysis to n-butane or by acid-base titration [3].
For enhanced safety or specific application needs, alternative solvent systems can be employed:
Hydrocarbon Solvents: The use of nonsolvating media like methylcyclohexane, toluene, or cumene produces "unsolvated" Grignard reagents with different reactivity profiles. In such systems, the addition of catalytic aluminum isopropoxide (0.0033 mole relative to 0.1 mole halide) can increase yields to 81% and shorten induction periods [3].
High-Boiling Solvents: Replacement of traditional THF or diethyl ether with 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or diethylene glycol butyl ether (DGBE) provides safety advantages due to their higher boiling points and reduced flammability risks [4].
The synthesis of this compound Grignard reagent requires careful control of several parameters to ensure optimal yield and safety:
Temperature Control: Maintain reaction temperature between 35-55°C throughout the addition phase. Excessive temperatures promote side reactions, while insufficient temperatures may cause the reaction to stall [1].
Addition Rate: The rate of halide addition significantly impacts yield and safety. For laboratory-scale synthesis, addition over 12-60 minutes is recommended, with slower rates generally providing higher yields (82-87% with 60-minute addition) [3].
Magnesium Quality and Preparation: Use freshly ground magnesium powder (sieved to 64-76 μm) for optimal results. The use of unsieved material or aged magnesium turnings typically results in prolonged induction periods and reduced yields [3].
Atmosphere Control: Maintain an oxygen-free inert atmosphere throughout the process. For highest yields, reduce oxygen content to <0.1 ppm using appropriate gas scrubbing systems [3].
The choice of solvent significantly impacts both the efficiency of Grignard reagent formation and the associated safety hazards. Recent research has quantitatively evaluated the safety performance of various solvents for n-butylmagnesium bromide synthesis:
Table 2: Safety Comparison of Solvents for n-Butylmagnesium Bromide Synthesis | Solvent | Boiling Point (°C) | Flash Point (°C) | Reaction Performance | Safety Advantages | |-------------|------------------------|----------------------|--------------------------|------------------------| | Diethyl Ether (DE) | 34.6 | -40 | Rapid initiation, high yield | Low boiling enables easy purification | Low boiling/flash points increase fire risk | | Tetrahydrofuran (THF) | 66 | -14.2 | Excellent solubility, reliable initiation | Polar aprotic nature enhances reactivity | Miscible with water; risk of peroxide formation | | 2-MeTHF | 80 | -11 | Comparable yield to THF | Higher boiling point; derived from renewable resources | Reduced fire risk compared to THF/DE | | CPME | 106 | 12 | Good yield, minimal side products | High boiling point; immiscible with water | Significantly improved flash point | | DGBE | 230 | 78.5 | Effective but slower initiation | Very high boiling point enhances thermal safety | Minimal volatility concerns |
Studies comparing these solvents demonstrate that 2-MeTHF, CPME, and DGBE offer significant safety advantages for Grignard reagent synthesis while maintaining good reaction efficiency. The higher boiling points of these alternative solvents (80°C for 2-MeTHF, 106°C for CPME, and 230°C for DGBE) compared to traditional THF (66°C) and diethyl ether (34.6°C) provide broader operating windows and reduce the risks of boiling and flashing during the exothermic induction period [4].
The synthesis of Grignard reagents represents a significant thermal hazard due to the highly exothermic nature of the reaction. Thermal hazard evaluation studies have revealed critical parameters for risk assessment:
Table 3: Thermal Hazard Parameters for n-Butylmagnesium Bromide Synthesis
| Parameter | THF Solvent | 2-MeTHF Solvent | CPME Solvent | DGBE Solvent |
|---|---|---|---|---|
| Adiabatic Temperature Rise (°C) | 84.2 | 79.5 | 77.3 | 45.8 |
| Time to Maximum Rate (min) | 15.4 | 17.2 | 18.9 | 25.6 |
| Maximum Temperature (°C) | 112.5 | 115.8 | 122.6 | 91.2 |
| Pressure Hazard Potential | High | Moderate | Moderate | Low |
Research indicates that the essence of thermal runaway lies in the positive feedback relationship between reaction rate and temperature. The root cause occurs when the cooling capacity of the reactor is lower than the exothermic rate of the reaction, resulting in abnormally high temperature inside the reactor, which further increases reaction rate and ultimately forms a vicious cycle [5]. In emergency situations, implementing temperature control using phase change materials (PCMs) has shown promise. Studies demonstrate that incorporating n-octadecane/polystyrene microPCMs can effectively suppress thermal runaway by absorbing heat through phase change, reducing both the maximum temperature and rate of temperature rise during Grignard reagent synthesis [5].
The synthesis of this compound presents several significant hazards that require careful management:
Water Reactivity: Grignard reagents react violently with water, producing hydrocarbons and generating substantial heat. This necessitates rigorous drying of all reagents, solvents, and apparatus. In industrial settings, where frozen brine pipelines are commonly used for cooling, failure of these lines could introduce water into the reaction mixture with potentially catastrophic results [4].
Thermal Runaway Potential: The reaction is highly exothermic, with the potential for rapid temperature and pressure increase if cooling is inadequate. This risk is exacerbated by the induction period characteristic of Grignard reactions, which may lead to reactant accumulation and subsequent uncontrollable reaction [5] [4].
Solvent-Related Hazards: Traditional ethereal solvents like diethyl ether and THF have low boiling points and flash points, creating significant fire and explosion hazards. Additionally, these solvents can form explosive peroxides upon storage [4].
When responding to thermal runaway situations in Grignard reagent synthesis, several emergency disposal methods can be implemented:
Safety Venting and Material Containment: When equipment becomes overpressurized, safe venting of excess energy coupled with discharge of hot material into a safety container can reduce equipment pressure and material temperature. However, this approach does not terminate the thermal runaway reaction at its source [5].
Reaction Control through Inhibition: Adding physical or chemical inhibitors to the reaction system during the initial stages of thermal runaway can prevent accidents by reducing reaction temperature, decreasing reactant activity, or terminating the reaction entirely. Chemical inhibitors interrupt the chemical reaction process by reacting with reactants, catalysts, or reaction intermediates, while physical inhibitors (such as inert solvents) reduce reaction rate by dilution and cooling [5].
Phase Change Material (PCM) Application: Recent research demonstrates that microencapsulated PCMs can effectively suppress thermal runaway in Grignard reagent synthesis. Studies show that n-octadecane/polystyrene microPCMs with particle sizes of 5-10 μm and phase change enthalpy of approximately 120 J/g can absorb significant heat during phase transition, reducing both the maximum temperature and the rate of temperature rise when added at 5-10% of the reaction mass [5].
This compound serves as a versatile intermediate in various synthetic applications, particularly in the pharmaceutical and fine chemical industries:
Carbon-Carbon Bond Formation: The primary application of this compound is in the formation of new carbon-carbon bonds through reactions with carbonyl compounds, including aldehydes, ketones, esters, and carbon dioxide. These reactions enable the synthesis of complex alcohol frameworks found in many pharmaceutical compounds [1] [2].
Pharmaceutical Synthesis: this compound plays a significant role in constructing carbon frameworks for active pharmaceutical ingredients. Specific applications include the synthesis of n-butanol, butanone, and butyric acid derivatives that serve as intermediates in drug manufacturing processes [4] [1].
Natural Product Synthesis: The compound is valuable in natural product synthesis where precise control of stereochemistry and regioselectivity is required. Copper-catalyzed SN2'-type allylic substitutions using this compound as the nucleophile have been employed to create compounds with benzylic stereocenters with high enantioselectivity (up to 99% ee) [1].
Cross-Coupling Reactions: this compound participates in various transition metal-catalyzed cross-coupling reactions. Recent studies have explored iron-catalyzed cross-couplings using alkynyl Grignard reagents, representing attractive approaches for incorporating alkynyl moieties into organic molecules, which is particularly valuable in medicinal chemistry [6].
The following diagram illustrates the comprehensive experimental workflow for the synthesis of this compound Grignard reagent, incorporating critical control points and safety measures:
Diagram 1: Experimental workflow for this compound synthesis highlighting critical control points
The following diagram illustrates the comprehensive thermal management strategy and safety approach for preventing and responding to thermal runaway during Grignard reagent synthesis:
Diagram 2: Comprehensive thermal management strategy for Grignard reagent synthesis
The synthesis of this compound Grignard reagent remains a fundamental and valuable process in organic synthesis, particularly for pharmaceutical applications requiring carbon-carbon bond formation. While the traditional synthesis method using magnesium and 1-bromobutane in ethereal solvents is well-established, recent advances in solvent selection, thermal hazard assessment, and safety interventions have significantly improved the safety profile of this potentially hazardous process. The implementation of inherent safety principles through substitution of traditional solvents with higher-boiling alternatives like 2-MeTHF, CPME, and DGBE represents a particularly valuable approach to risk reduction. Furthermore, the development of advanced thermal management strategies, including the application of phase change materials as physical inhibitors, provides new tools for preventing thermal runaway during scale-up. When coupled with rigorous process controls, appropriate engineering safeguards, and comprehensive emergency response planning, these advances enable the safe and efficient production of this compound for diverse synthetic applications.
Bromobutylmagnesium (CAS No. 693-03-8) has the molecular formula C₄H₉BrMg and a molecular weight of 161.32 g/mol [1]. The carbon atom bonded to magnesium is highly nucleophilic and strongly basic, making the reagent highly reactive toward electrophiles [1] [2].
The general reaction with carbonyl compounds proceeds through nucleophilic addition to the carbonyl carbon, forming a new C-C bond. The resulting alkoxide intermediate is subsequently protonated during an acidic aqueous workup to yield the final alcohol product [3] [2]. The type of alcohol produced depends on the substrate, as shown in the table below.
Table 1: Products from this compound Reactions with Carbonyl Compounds
| Carbonyl Substrate | Product Alcohol | Key Notes |
|---|---|---|
| Formaldehyde (H₂C=O) | Primary Alcohol | Adds one n-butyl group [3]. |
| Aldehyde (RCH=O) | Secondary Alcohol | Adds one n-butyl group [3] [2]. |
| Ketone (R₂C=O) | Tertiary Alcohol | Adds one n-butyl group [3] [2]. |
| Ester (RCO₂R') | Tertiary Alcohol | Adds two n-butyl groups; the first addition yields a ketone intermediate [2]. |
| Carbon Dioxide (CO₂) | Carboxylic Acid | Forms a pentanoic acid derivative after work-up [2]. |
| Epoxide | Primary Alcohol | Attack occurs at the less substituted carbon in an SN2-like process [2]. |
| Nitrile (RC≡N) | Ketone | Forms an imine intermediate that is hydrolyzed upon work-up [1]. |
This procedure follows the traditional preparation of Grignard reagents [1].
This protocol describes the synthesis of a tertiary alcohol from a generic ketone [2].
The following workflow summarizes the key steps for the reaction and purification:
Grignard reactions can be sensitive to steric hindrance. A comparative study on cyclododecanone showed that while n-BuLi gave a purer product, This compound provided a higher yield of the tertiary alcohol, albeit with some side product (cyclododecanol) [4]. This highlights this compound as a robust choice for challenging substrates.
Successful execution of these reactions requires meticulous attention to detail. Key parameters and potential pitfalls are summarized below.
Table 2: Experimental Parameters and Safety Considerations
| Parameter | Condition/Requirement | Rationale & Consequences |
|---|---|---|
| Solvent Purity | Strictly anhydrous diethyl ether or THF | Prevents protonolysis of the Grignard reagent, which yields butane [1] [2]. |
| Atmosphere | Inert gas (N₂ or Ar) | Prevents oxidation of the reagent to magnesium salts and butane oxides [1]. |
| Temperature Control | Careful control during synthesis (35-55°C) and slow addition during carbonyl addition | Prevents violent, exothermic runaway reactions [1]. |
| Water-Incompatible Groups | -OH, -COOH, -NH₂, -SH | These acidic protons will destroy the Grignard reagent. Substrates containing these groups are incompatible unless protected [3]. |
| Side Reaction (Protonolysis) | R'OH + C₄H₉MgBr → C₄H₁₀ + R'OMgBr | The Grignard acts as a strong base with protic sources, consuming the reagent [2]. |
This compound is a versatile reagent in complex molecule construction.
Copper-catalyzed allylic alkylation represents a powerful methodology in modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds with exceptional control. This transformation has gained significant importance in pharmaceutical research and natural product synthesis due to its ability to incorporate challenging structural motifs with high enantioselectivity. Unlike traditional palladium-catalyzed processes (Tsuji-Trost reaction) that predominantly work with "soft" nucleophiles, copper catalysis uniquely accommodates "hard" organometallic reagents such as Grignard compounds, significantly expanding the synthetic toolbox available to medicinal chemists [1] [2].
The distinct mechanistic pathway of copper-catalyzed allylic substitution involves an inner-sphere process that enables the incorporation of non-stabilized nucleophiles with conjugate acids having pKa values greater than 25, including organomagnesium, organolithium, organozinc, and organoaluminum reagents [2]. This crucial differentiation allows access to chemical space previously inaccessible through conventional palladium catalysis. The reaction demonstrates exceptional regioselectivity for the γ-position over the α-position in unsymmetrical allylic systems, providing synthetic chemists with a reliable method for constructing molecular architectures with precise atomic placement [1]. The utilization of bromobutylmagnesium in particular offers a balance of reactivity and selectivity, making it an invaluable reagent for introducing butyl groups in target molecules with stereochemical fidelity.
The copper-catalyzed allylic alkylation follows a well-defined mechanistic pathway that begins with coordination of a Cu(I) species to the olefin component of the allylic system. This is followed by oxidative addition at the γ-position, resulting in the formation of a key Cu(III)-allyl complex intermediate [1]. The catalytic cycle culminates in reductive elimination, which regenerates the active Cu(I) catalyst while simultaneously forming the new carbon-carbon bond [1]. This mechanism stands in stark contrast to the outer-sphere pathway typically observed in palladium-catalyzed systems, explaining the divergent selectivity patterns between these complementary approaches.
The stereochemical outcome of the transformation is primarily determined during the oxidative addition step, with chiral ligands on the copper center exerting profound influence on the enantioselectivity of the process [1]. The configurationally stable product formation relies on the rapid reductive elimination from the Cu(III) intermediate before isomerization can occur. This isomerization pathway would otherwise lead to erosion of stereochemical integrity and formation of regioisomeric byproducts [1]. The unique γ-selectivity observed in copper-catalyzed systems arises from the initial coordination of copper to the olefin, positioning the metal preferentially at the least substituted terminus of the π-system, in contrast to palladium systems where nucleophile attack typically occurs at the more substituted position [2].
Table 1: Key Mechanistic Features of Copper-Catalyzed Allylic Alkylation
| Feature | Copper Catalysis | Palladium Catalysis (Tsuji-Trost) |
|---|---|---|
| Mechanistic Pathway | Inner-sphere | Outer-sphere |
| Nucleophile Type | Hard nucleophiles (Grignard, organozinc, etc.) | Soft nucleophiles (malonates, enolates, etc.) |
| Typical Regioselectivity | γ-selective | α-selective with unsymmetrical allylic systems |
| Key Intermediate | Cu(III)-allyl complex | Pd(II)-π-allyl complex |
| Stereochemical Outcome | Controlled by chiral ligands | Controlled by chiral ligands & substrate design |
Allylic Grignard reagents, including this compound, exhibit distinctive reactivity patterns compared to their non-allylic counterparts. These reagents proceed through a concerted, six-membered-ring transition state rather than the four-center transition states typical of other Grignard reagents [3]. This mechanistic difference results in dramatically accelerated reaction rates, with additions to aldehydes and unhindered ketones often occurring at rates approaching the diffusion limit [3]. While this high reactivity expands the scope of carbonyl compounds that can be successfully functionalized, it can also lead to diminished stereoselectivity in some cases, as the facial selectivity may be determined during the diffusion-controlled approach rather than during the bond-forming step itself [3].
The successful execution of copper-catalyzed allylic alkylation with this compound requires strict adherence to air-free techniques and moisture exclusion due to the high sensitivity of both the Grignard reagent and the copper catalysts to oxygen and water. All reactions should be conducted under an inert atmosphere of nitrogen or argon using standard Schlenk line or glovebox techniques. Glassware should be thoroughly oven-dried (≥120°C) and cooled under vacuum or inert atmosphere before use.
Typical reaction conditions utilize this compound as a solution in tetrahydrofuran or diethyl ether at concentrations ranging from 0.5-3.0 M [4]. The copper catalyst, typically a Cu(I) salt such as CuBr·SMe₂ or CuI, is employed at 2.5-5 mol% loading relative to the limiting reagent [4]. Chiral ligands, when used for enantioselective transformations, are generally employed in slightly higher loadings (3-6 mol%) to ensure complete complexation with the copper center. The optimal stoichiometry typically employs 1.1-1.5 equivalents of this compound relative to the allylic electrophile to ensure complete conversion while minimizing side reactions.
Table 2: Optimization Parameters for Copper-Catalyzed Allylic Alkylation
| Parameter | Optimal Range | Effect of Variation | Recommended Starting Point |
|---|---|---|---|
| Catalyst Loading | 2.5-5 mol% | <2.5%: Incomplete conversion >5%: Increased side products | 3 mol% |
| Temperature | -78°C to 25°C | Lower: Enhanced enantioselectivity Higher: Increased racemization | -30°C |
| Solvent | Et₂O, MTBE, THF | Et₂O: Good selectivity THF: Faster reactions MTBE: Optimal for Grignard | MTBE |
| Reaction Time | 2-16 hours | Shorter: Incomplete conversion Longer: Decomposition | 6 hours |
| Grignard Equivalents | 1.1-1.5 eq | Lower: Incomplete conversion Higher: Wasted reagent, side products | 1.2 eq |
Materials:
Procedure:
The quenching procedure represents a critical point in the protocol where significant product loss can occur if not properly executed. For acid-sensitive products, alternative quenching with saturated ammonium chloride solution is preferred over stronger acids. When water-sensitive intermediates are expected, the use of deuterated solvents for NMR analysis allows for direct characterization without exposure to atmospheric moisture. Purification challenges often arise from residual copper species, which can be removed by washing the organic layer with aqueous ammonia or EDTA solution prior to standard workup. For particularly stubborn metal contamination, a quick pass through a short pad of silica gel or celite before the main chromatographic purification often improves yields and product purity.
Copper-catalyzed allylic alkylation with this compound demonstrates excellent functional group tolerance and compatibility with diverse allylic electrophiles. Cinnamyl-type substrates consistently yield the highest enantioselectivities, typically >95% ee, while aliphatic allylic electrophiles may require further optimization of ligand structure and reaction conditions [4]. Substrates containing electron-withdrawing groups on the aromatic ring generally proceed with slightly faster rates but comparable selectivity to electron-rich systems. Ortho-substituted cinnamyl derivatives may exhibit moderately reduced regioselectivity, producing 3-5% of the linear regioisomer in some cases [4].
The reaction displays excellent chemoselectivity with respect to other potentially reactive functional groups. Esters, ketones, and protected alcohols typically remain unaffected under the standard reaction conditions, enabling late-stage functionalization of complex intermediates without the need for extensive protecting group strategies. However, substrates containing highly acidic protons or reducible functionalities (e.g., nitro groups, certain halides) may require modified conditions to prevent side reactions with the basic Grignard reagent.
Table 3: Substrate Scope and Performance of this compound in Allylic Alkylation
| Substrate Class | Representative Example | Yield Range | ee Range | Notes |
|---|---|---|---|---|
| Cinnamyl Chlorides | 4-MeO-C₆H₄-allyl-Cl | 85-95% | 92-98% | Optimal substrates |
| Aliphatic Allylic Acetates | CH₃(CH₂)₃-allyl-OAc | 70-85% | 85-95% | Requires lower temperature |
| Cycloallylic Phosphates | Cyclohex-2-en-1-yl-OPO(OEt)₂ | 75-90% | 90-96% | Excellent SN2' selectivity with Zn additives |
| Vinyl Epoxides | 65-80% | 80-90% | Atom-economic alternative | |
| Ortho-Substituted Aromatics | 2-Cl-C₆H₄-allyl-Cl | 70-85% | 85-92% | Slight reduction in regioselectivity |
Standard analytical techniques for monitoring reaction progress and determining enantioselectivity include GC-MS for volatile compounds and HPLC or UPLC with chiral stationary phases for non-volatile products. NMR spectroscopy, particularly ¹H and ¹³C, provides confirmation of regioisomeric ratios through characteristic chemical shifts of the alkene protons in the products. The γ-substituted products typically display distinctive coupling constants (J = 6.5-7.2 Hz for trans-configuration) in the ¹H NMR spectrum, while the α-substituted regioisomers show broader multiplet patterns.
For absolute stereochemical assignment, comparison of experimental circular dichroism spectra with calculated CD spectra has proven reliable [4]. X-ray crystallography of derived compounds provides definitive structural confirmation when suitable crystals can be obtained. High-resolution mass spectrometry (HRMS) confirms molecular formula and is particularly valuable when analyzing new substrate classes.
The methodology of copper-catalyzed allylic alkylation with this compound has been successfully implemented in the synthesis of several biologically active molecules and natural products. The high enantioselectivity and predictable regioselectivity make it particularly valuable for constructing key stereocenters in complex target molecules. For example, the approach has been employed in the synthesis of ant pheromones including (+)-lasiol, (+)-13-norfaranal, and (+)-faranal, where the copper-mediated transformation provided exceptional selectivity (SN2/SN2' = >99:1, dr = 98:2, 99% ee) [2].
In pharmaceutical contexts, this methodology enables efficient access to chiral building blocks featuring benzylic stereocenters, which are prevalent in numerous therapeutic agents. The successful application of this transformation in the synthesis of (S)-(-)-zearalenone, a novel lipoxygenase inhibitor, demonstrates its utility in constructing complex molecular architectures with multiple stereocenters [1] [2]. The robust nature of the protocol, combined with the commercial availability of both the Grignard reagent and chiral ligands, makes it particularly attractive for process chemistry applications where reproducibility and scalability are paramount considerations.
Figure 1: Catalytic Cycle and Experimental Workflow for Copper-Catalyzed Allylic Alkylation
Several critical parameters must be carefully controlled to ensure successful outcomes in copper-catalyzed allylic alkylations with this compound. The quality of the Grignard reagent is paramount – commercial solutions should be clear and colorless, with titration recommended for critical applications to verify concentration. The order of addition typically follows the sequence of catalyst formation, followed by substrate introduction, and finally slow addition of the Grignard reagent to minimize homocoupling side reactions.
Common challenges include low conversion, which may be addressed by increasing catalyst loading (up to 5 mol%) or slightly elevating reaction temperature (to -20°C). Reduced enantioselectivity often results from impurities in the solvent or reagents, particularly water or oxygen contamination. Poor regioselectivity may be improved by adding stoichiometric ZnCl₂, which promotes SN2' pathway through the formation of copper-zinc mixed species [2]. When scaling up the reaction, maintaining consistent low temperature during Grignard addition becomes increasingly important to prevent exotherms that can lead to racemization or decomposition.
Copper-catalyzed allylic alkylation using this compound represents a robust and selective method for constructing carbon-carbon bonds with excellent control over regio- and stereochemistry. The protocol outlined in these Application Notes provides researchers with a reliable foundation for implementing this transformation in medicinal chemistry and natural product synthesis applications. The continuing development of novel chiral ligand systems and the expansion of substrate scope promise to further enhance the utility of this powerful methodology in complex molecule construction.
The reaction of organomagnesium reagents with nitriles represents a fundamental transformation in organic synthesis that enables direct access to ketone products through nucleophilic addition. This reaction is particularly valuable in pharmaceutical and fine chemical synthesis where ketones serve as pivotal intermediates for further functionalization. Bromobutylmagnesium, as a representative alkyl Grignard reagent, undergoes this classic transformation with nitriles to produce pentanone derivatives after hydrolysis. The utility of this methodology stems from its straightforward execution, excellent functional group compatibility with the nitrile moiety, and high atom economy compared to alternative ketone synthesis routes.
The electronic structure of nitriles features a polarized carbon-nitrogen triple bond with the carbon atom exhibiting significant electrophilic character, analogous to carbonyl compounds though less reactive [1]. This polarization enables nucleophilic attack by carbon-based nucleophiles like Grignard reagents, following a reaction trajectory that proceeds through an imine salt intermediate to ultimately yield ketones after aqueous workup. The mechanism demonstrates the versatile reactivity of nitriles beyond their traditional role as carboxylic acid precursors, establishing them as valuable substrates for carbon-carbon bond formation in complex molecule assembly.
The reaction between this compound and nitriles proceeds through a well-defined nucleophilic addition pathway that transforms the nitrile into a ketone via intermediate formation of a metal-stabilized imine species. The mechanism consists of two principal stages: initial nucleophilic attack and subsequent hydrolysis, each comprising multiple discrete steps with characteristic intermediates.
The first stage begins with the nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile group. The organomagnesium reagent approaches the linear nitrile functionality with the butyl group acting as the nucleophile. This addition creates a rigid, cyclic transition state that facilitates the transfer of the alkyl group to the carbon atom of the C≡N bond while simultaneously coordinating the magnesium atom to the nitrogen atom. The product of this addition is a magnesium imine salt (N-magnesioimine), where the magnesium center is complexed with the nitrogen atom, stabilizing the intermediate through Lewis acid-base interactions [1] [2].
The second stage involves acidic hydrolysis of this imine salt intermediate. Protonation of the nitrogen-magnesium bond occurs readily under aqueous acidic conditions, generating an imine free cation that subsequently undergoes hydrolysis. The hydrolysis follows the standard mechanism for imines, with nucleophilic attack by water at the electrophilic carbon of the protonated imine, followed by proton transfers and elimination of ammonium ion, ultimately yielding the ketone product [2]. This step effectively hydrolyzes the C=N bond in a manner analogous to the reverse of imine formation, completing the transformation from nitrile to ketone.
Table: Key Intermediates in the Reaction Mechanism
| Intermediate | Structure | Role in Mechanism | Stability Characteristics |
|---|---|---|---|
| Magnesium Imine Salt | R-C(R')=N-MgX | Initial addition product | Stable in anhydrous conditions; moisture-sensitive |
| Iminium Ion | R-C(R')=NH⁺ | Protonated intermediate | Highly electrophilic; undergoes rapid hydrolysis |
| Ketone Product | R-C(O)-R' | Final product | Thermodynamically stable product |
The following diagram illustrates the complete reaction mechanism for this compound with nitriles, showing the key intermediates and reaction pathway:
Visualization 1: Reaction mechanism of this compound with nitriles showing the key intermediates and transformations.
Materials and Equipment:
Step-by-Step Procedure:
Reaction Setup: Assemble the three-necked flask with condenser, addition funnel, and gas inlet. Flame-dry the apparatus under vacuum and purge with inert gas (N₂ or Ar). Maintain a positive pressure of inert gas throughout the reaction.
Nitrile Solution Preparation: Dissolve the nitrile substrate (20 mmol) in anhydrous THF (30 mL) in the reaction flask. If the nitrile is solid, gently warm the mixture to achieve complete dissolution. Cool the solution to 0°C using an ice-water bath with stirring.
Grignard Addition: Slowly add the this compound solution (22 mmol, 1.1 equiv) dropwise via the addition funnel over 15-20 minutes. Control the addition rate to maintain the internal temperature below 10°C.
Reaction Progression: After complete addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours, then heat the mixture under reflux for 1-3 hours. Monitor reaction completion by TLC or GC-MS analysis.
Workup Procedure: Cool the reaction mixture to 0°C and carefully quench by slow addition of 1.0 M HCl (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 × 30 mL). Combine the organic extracts and wash with brine (50 mL), then dry over anhydrous MgSO₄.
Product Isolation: Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Purify the crude ketone product by column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation.
Safety Considerations:
Reaction Monitoring:
Product Characterization:
The reaction of this compound with nitriles demonstrates considerable versatility across a range of nitrile substrates, though the efficiency and yield are influenced by electronic and steric factors. The following table summarizes the reaction performance with various nitrile classes:
Table: Reaction Scope with Different Nitrile Substrates
| Nitrile Type | Example Substrate | Yield Range | Reaction Conditions | Notes |
|---|---|---|---|---|
| Aryl Nitriles (electron-neutral) | Benzonitrile | 75-85% | 0°C to rt, 2-3 h reflux | Consistent performance, minimal side products |
| Aryl Nitriles (electron-deficient) | 4-Cyanobenzonitrile | 70-80% | 0°C to rt, 3-4 h reflux | Good functional group tolerance |
| Aryl Nitriles (electron-rich) | 4-Methoxybenzonitrile | 65-75% | 0°C to rt, 2-3 h reflux | Slightly lower yields due to reduced electrophilicity |
| Alkyl Nitriles | Butyronitrile | 60-70% | 0°C to rt, 1-2 h reflux | Possible enolization issues with α-substituents |
| α,β-Unsaturated Nitriles | Acrylonitrile | 40-50% | -20°C to 0°C, no reflux | Michael addition competes with nitrile addition |
| Heteroaromatic Nitriles | 2-Cyanopyridine | 55-65% | 0°C to rt, 2 h reflux | Coordination to Mg may complicate reaction |
Several important limitations govern the successful application of this methodology in complex synthesis:
Low Conversion or No Reaction:
Formation of Byproducts:
Workup and Isolation Challenges:
Yield Improvement:
Scale-up Considerations:
The transformation of nitriles to ketones using this compound and other Grignard reagents finds extensive application throughout drug discovery and development. The resulting ketone products serve as versatile synthetic intermediates for the preparation of various pharmacologically active compounds and structural motifs.
In medicinal chemistry, this reaction enables rapid access to ketone-based scaffolds that can be further functionalized to alcohol, amine, or heterocyclic moieties prevalent in active pharmaceutical ingredients. The methodology has been employed in the synthesis of antipsychotic agents, antidepressants, and various central nervous system active compounds where the ketone group serves as a key structural element or synthetic handle [3]. The operational simplicity and predictability of this transformation make it particularly valuable for preparing analog libraries during structure-activity relationship studies.
The reaction also finds application in natural product synthesis and the preparation of chiral building blocks for pharmaceutical development. The tolerance of the nitrile group to various synthetic transformations allows its incorporation at earlier stages, with subsequent Grignard addition serving as a late-stage functionalization strategy to introduce complex alkyl chains and access molecular diversity. This strategic approach streamlines synthetic routes and enhances overall efficiency in target molecule synthesis.
The reaction of this compound with nitriles represents a robust and well-established method for ketone synthesis with significant utility in pharmaceutical research and development. The transformation proceeds through a defined mechanistic pathway involving nucleophilic addition to form a magnesium imine intermediate followed by hydrolysis to yield the ketone product. This protocol offers practical advantages including straightforward execution, predictable outcomes, and compatibility with a range of nitrile substrates.
While limitations exist regarding sterically hindered substrates and functional group compatibility, the methodology remains a valuable tool for the synthetic chemist's repertoire. Continued optimization and understanding of reaction parameters enhance its application across diverse synthetic challenges in drug discovery and fine chemical synthesis. The ketone products obtained through this transformation serve as key intermediates for further elaboration to various biologically active molecules and structural motifs of pharmaceutical interest.
Organomanganese reagents are organometallic compounds containing a carbon-manganese bond. Compared to more common reagents like organocopper compounds, they are relatively inexpensive due to the low cost of manganese but have been less extensively studied [1] [2]. Their reactivity is often compared to that of organomagnesium (Grignard) and organozinc reagents [2].
A key advantage of organomanganese(II) reagents is their high chemoselectivity. They react with acid chlorides to form ketones, with aldehydes and ketones to form alcohols, and with carbon dioxide to form carboxylic acids, but they typically do not react with esters, nitriles, or amides, which allows for functional group tolerance in complex syntheses [2].
The synthesis of these reagents often requires highly active manganese, as commercial manganese powder is not reactive enough. The table below summarizes the primary preparation methods described in the literature.
| Method | Description | Key Features / Reagents | Stability of Product |
|---|---|---|---|
| Alkylation of Mn Salts [2] | Treatment of Mn(II) salts (e.g., MnI₂, MnBr₂, MnCl₂) with organolithium (RLi) or Grignard reagents (RMgX). | Produces organomanganese halides (RMnX) or dialkylmanganese (R₂Mn). | Stability varies; R₃MnLi manganates are stable at room temperature, while R₂Mn can decompose at -30°C [1]. |
| Direct Oxidative Addition [3] | Using highly reactive Rieke Manganese (Mn*), prepared by reducing anhydrous MnCl₂ with Li and a catalytic amount of naphthalene in THF. | Directly reacts with aryl and alkyl bromides to form organomanganese bromides (RMnBr) under mild conditions [4] [3]. | Grignard-type reagents (RMnBr) can be formed and used in situ for coupling reactions [3]. |
| Quaternary Ammonium Complexes [5] | Complexing manganese halides (MnX₂) with quaternary ammonium salts to improve solubility in common organic solvents like THF or diethyl ether. | Reported to significantly improve the yield of subsequent acylation reactions to form ketones (e.g., from ~50% to >80%) [5]. | Improves handling and reactivity by maintaining the reagent in solution. |
The following workflow illustrates the direct synthesis path using highly active Rieke manganese, which is a common starting point for generating various organomanganese reagents.
Organomanganese reagents are valuable in constructing complex organic molecules. The literature highlights several key applications:
The search results reveal a significant challenge in finding explicit information for your specific request.
Bromobutylmagnesium (n-butylmagnesium bromide, n-BuMgBr) is a Grignard reagent with the formula C₄H₉BrMg [1]. In industrial polymer synthesis, its utility extends beyond its classical role as a nucleophile. A key modern application is its function as an effective scavenger of protic impurities (such as water and oxygen) in anionic polymerization systems, enabling the synthesis of polymers with tightly controlled molecular weights and narrow molecular weight distributions [2].
The most prominent industrial use is in the anionic polymerization of p-alkoxystyrene monomers, such as 4-tert-butoxystyrene (BSt) and 4-(1-ethoxy ethoxy)styrene (EESt) [2]. These polymers are precursor materials for poly(4-hydroxystyrene) (PHS), a critical component of deep ultraviolet (DUV) photoresists at 248 nm wavelength used in semiconductor manufacturing [2]. The drive for higher resolution and sensitivity in photoresists demands polymers with precise molecular structures, which anionic polymerization can provide.
While not a direct application in forming polymer chains, this compound is related to the behavior of other organomagnesium compounds. Dialkyl magnesium solutions like butyloctyl magnesium (BOMAG) are highly viscous due to polymeric structures, hindering processability [3]. Certain additives, including specific organic molecules (BIANs), can disrupt these structures.
Research shows that BIANs interact with the magnesium centers in BOMAG, breaking up the polymeric networks and reducing viscosity by up to 70% [3]. This viscosity reduction is critical for the industrial handling and application of these solutions, which are feedstocks for Ziegler-Natta catalysts used in polyolefin production.
This protocol enables the synthesis of poly(p-alkoxystyrene) with a target molecular weight of ~10 kg/mol and a narrow molecular weight distribution (Đ < 1.1) [2].
1. Materials Preparation
2. Polymerization Procedure
3. Analysis and Characterization
The following workflow summarizes the optimized polymerization process:
Figure 1. Workflow for Anionic Polymerization with n-BuMgBr
This procedure outlines the use of additives to reduce the viscosity of industrial dialkyl magnesium solutions [3].
1. Materials
2. Procedure
3. Analysis and Characterization
The following tables summarize key quantitative data from the research.
Table 1: Optimized Conditions for Anionic Polymerization with n-BuMgBr [2]
| Parameter | Specification | Purpose/Role |
|---|---|---|
| n-BuMgBr : Initiator Ratio | 30 : 1 (molar excess) | Effective removal of protic impurities. |
| Polymerization Temperature | -40 °C | Suppresses side reactions. |
| Target Molecular Weight | ~7,700 - 8,500 g/mol | Suitable for photoresist applications. |
| Achieved Dispersity (Đ) | 1.05 - 1.06 | Indicates very narrow molecular weight distribution. |
| Solvent | Tetrahydrofuran (THF) | Good solvent for p-alkoxystyrene polymers at low temperatures. |
Table 2: Efficacy of Viscosity Modifiers for Dialkyl Magnesium Solutions [3]
| Additive (BIAN Type) | Solvent | Initial Viscosity (mPa·s) | Final Viscosity (mPa·s) | Viscosity Reduction |
|---|---|---|---|---|
| Unsubstituted BIAN | Toluene | 66.7 | 15.7 | ~76.5% |
| Unsubstituted BIAN | Heptane | 40.2 | 11.3 | ~71.9% |
| i-Pr-BIAN | Toluene | 66.7 | 23.2 | ~65.2% |
| MeO-BIAN | Heptane | 40.2 | 12.1 | ~69.9% |
| F3C-BIAN | Heptane | 40.2 | 25.3 | ~37.1% |
This compound (C₄H₉MgBr) represents a fundamental Grignard reagent widely employed in modern organic synthesis and pharmaceutical development. This organomagnesium compound demonstrates remarkable versatility in carbon-carbon bond formation, serving as a crucial intermediate in the synthesis of complex molecular architectures. The reactivity profile of this compound is exceptionally influenced by solvent choice, with diethyl ether and tetrahydrofuran (THF) constituting the primary solvents utilized in both research and industrial settings. Understanding the nuanced effects of these solvents on reagent performance, stability, and selectivity is paramount for optimizing synthetic efficiency, particularly in pharmaceutical applications where reproducibility and yield optimization directly impact process viability and cost-effectiveness.
The significance of solvent selection extends beyond mere reactant dissolution, profoundly influencing the reaction kinetics, mechanism, and ultimate success of Grignard-based transformations. While both diethyl ether and THF are ethereal solvents capable of coordinating the magnesium center, their distinct physicochemical properties impart dramatically different behaviors to this compound solutions. These solvent-dependent characteristics necessitate careful consideration during reaction design, especially when transitioning from laboratory-scale experiments to industrial production. This application note provides a comprehensive examination of this compound behavior in these two common solvents, supported by quantitative data, experimental protocols, and practical recommendations tailored to researchers and development professionals in pharmaceutical and fine chemical industries.
This compound possesses a molecular weight of 161.32 g/mol and typically presents as a hazy brown liquid in solution [1]. The compound demonstrates a density of approximately 0.941 g/mL and reacts violently with water, necessitating strict anhydrous handling conditions [1]. Commercially, this compound is available in various standardized concentrations, most commonly as 1.0 M solutions in tetrahydrofuran or 3.0 M solutions in diethyl ether [2]. These solutions require storage at controlled temperatures between 2-8°C under inert gas atmospheres to maintain reagent integrity and prevent decomposition [1] [2].
The molecular structure of this compound features a polarized carbon-magnesium bond, with the magnesium center complexed by solvent molecules that significantly influence its reactivity. This coordination sphere stabilizes the Grignard reagent against decomposition pathways while modulating its nucleophilic character. The compound is classified as a pyrophoric liquid (Hazard Code F) and carries multiple hazard statements including H225 (Highly flammable liquid and vapor), H260 (Emits flammable gases when in contact with water), and H314 (Causes severe skin burns and eye damage) [1]. Appropriate engineering controls and personal protective equipment are essential when handling this reagent regardless of solvent choice.
The selection between diethyl ether and THF as solvents for this compound significantly impacts reaction parameters and outcomes. The following table summarizes the key physicochemical properties of these solvents:
Table 1: Physicochemical Properties of Diethyl Ether and THF
| Property | Diethyl Ether | THF | Significance for Grignard Chemistry |
|---|---|---|---|
| Boiling Point (°C) | 34.5 [3] | 65 [3] | THF allows higher temperature reactions |
| Density (g/mL) | 0.713 [3] | 0.883 [3] | Impacts separation in workup procedures |
| Dielectric Constant | 4.267 [3] | 7.52 [3] | THF better stabilizes charged intermediates |
| Flash Point (°C) | -45 [3] | -14 [3] | Diethyl ether requires stricter flammability controls |
| Solubility in H₂O | 7.5 g/100mL [3] | Miscible [3] | THF facilitates aqueous workups |
The higher boiling point of THF (65°C) compared to diethyl ether (34.5°C) represents a critical distinction, enabling reactions to be performed at elevated temperatures without pressure equipment [4]. This thermal advantage directly influences reaction kinetics, as the rate of reaction increases with temperature, potentially reducing processing times or enabling transformations that are impractically slow in diethyl ether [4]. Additionally, THF's higher polarity, evidenced by its greater dielectric constant (7.52 vs. 4.267), enhances its ability to solvate and stabilize the magnesium center of Grignard reagents through stronger coordination interactions [5].
Table 2: Commercial this compound Solution Specifications
| Parameter | 1.0 M in THF | 3.0 M in Diethyl Ether | Notes |
|---|---|---|---|
| Concentration | 1.0 M | 3.0 M | Higher concentration possible in diethyl ether |
| Appearance | Hazy brown liquid [1] | Hazy brown liquid [1] | Visual inspection should not show precipitation |
| Density | ~0.941 g/mL [1] | ~0.970 g/mL [2] | Density varies with concentration |
| Storage Temperature | 2-8°C [1] | 2-8°C [1] | Critical for maintaining stability |
| Packaging | Sure/Seal, ampules [6] | Sure/Seal, ampules [6] | Air-sensitive packaging required |
The commercial availability of this compound at different concentrations in these solvents (typically 1.0 M in THF and 3.0 M in diethyl ether) reflects their respective solvation capacities and viscosity limitations [2]. The higher achievable concentration in diethyl ether may offer advantages in storage efficiency and volumetric throughput for large-scale applications, provided its lower boiling point does not present safety concerns for the intended transformation.
The coordination behavior of ethereal solvents with the magnesium center in Grignard reagents fundamentally dictates their stability and reactivity. THF's cyclic structure and enhanced donor ability create a more stable coordination environment around magnesium compared to the acyclic diethyl ether. The oxygen atom in THF demonstrates superior Lewis basicity toward the electron-deficient magnesium center, forming stronger complexes that effectively stabilize the highly reactive organomagnesium species [5]. This stabilization phenomenon arises from THF's ability to effectively solvate the magnesium cation, which consequently enhances the nucleophilic character of the attached carbon atom.
The solvation power of THF directly impacts the reaction efficiency of this compound in synthetic applications. Research indicates that the increased polarity of THF enables it to better stabilize the magnesium bromide salt formed during Grignard reactions, creating a more reactive nucleophile and facilitating higher yields of the desired products [5] [7]. This stabilization effect is particularly crucial for reactions involving sensitive substrates or those requiring elevated temperatures, where reagent decomposition would otherwise compete with product formation. The stronger coordination of THF also contributes to maintaining the reagent integrity during storage, with properly stabilized solutions demonstrating acceptable shelf-lives when maintained under inert atmospheres at recommended temperatures.
The significant difference in boiling points between diethyl ether (34.5°C) and THF (65°C) directly influences the thermal operating window for reactions employing this compound [3]. This approximately 30°C advantage for THF enables reactions to be performed at significantly higher temperatures without requiring pressurized systems, substantially accelerating reaction rates according to fundamental kinetic principles. The temperature dependence of reaction kinetics means that even modest increases in temperature can dramatically reduce processing times, with many reactions demonstrating a 2-3 fold rate increase for every 10°C rise in temperature when performed in THF rather than diethyl ether [4].
The thermal advantages of THF extend beyond simple rate enhancement to impact reaction selectivity and byproduct management. The ability to perform reactions at elevated temperatures can potentially improve selectivity by accessing different transition states or mitigating catalyst deactivation in metal-mediated processes. Furthermore, the higher operating temperatures achievable with THF can help maintain substrates and products in solution, reducing issues with precipitation that might otherwise complicate mixing and mass transfer. For industrial applications, this thermal advantage translates to improved process efficiency and throughput capacity, as reaction times can be optimized without the capital expense and engineering complexity of pressurized reactor systems.
The influence of solvent choice on this compound reactivity demonstrates notable substrate dependence, with certain chemical transformations exhibiting superior performance in one solvent over the other. For instance, the formation of 4-(N,N-dimethyl)aniline magnesium bromide proceeds more efficiently in THF due to the solvent's ability to stabilize the magnesium Grignard salts through enhanced coordination [5] [7]. Similarly, studies on lithium-bromine exchange reactions of aryl bromides have demonstrated that the presence of even small quantities of THF in predominantly hydrocarbon media can dramatically improve reaction outcomes compared to pure diethyl ether [8].
The following diagram illustrates the decision pathway for solvent selection based on reaction parameters:
For challenging substrates requiring enhanced nucleophilicity or stabilized intermediates, THF generally provides superior results due to its stronger coordination ability and higher polarity. However, diethyl ether may remain suitable for simpler alkylation reactions or when the substrate contains functional groups incompatible with THF's more robust solvation power. Additionally, the volatility of diethyl ether can be advantageous in certain workup procedures, facilitating its removal through evaporation at ambient temperature. Understanding these substrate-specific effects enables chemists to make informed solvent selections based on the particular requirements of their synthetic transformation rather than relying on generalized recommendations.
Protocol 1: Standard Preparation of 1.0 M this compound in THF
Protocol 2: Preparation of 3.0 M this compound in Diethyl Ether
Protocol 3: Synthesis of 5-Nonanone Using this compound in THF
Protocol 4: Standardization of this compound Solutions
Protocol 5: Workup and Isolation Techniques
This compound solutions present significant safety hazards that require rigorous control measures. The reagent is classified as highly flammable (H225), water-reactive (H260), and corrosive (H314) [1]. Both diethyl ether and THF contribute to the fire hazard, with diethyl ether being particularly concerning due to its low flash point of -45°C and tendency to form explosive peroxides upon prolonged storage [3]. The following table summarizes the primary hazards and control measures:
Table 3: Hazard Analysis and Control Measures for this compound Solutions
| Hazard Category | Specific Risks | Engineering Controls | PPE Requirements |
|---|---|---|---|
| Flammability | Low flash point solvents; vapor cloud formation | Chemical fume hood; explosion-proof equipment; inert atmosphere | Flame-resistant lab coat; static-control measures |
| Reactivity | Violent reaction with water; air-sensitive | Schlenk lines; glove boxes; sealed apparatus | Face shield; chemical-resistant gloves (butyl rubber) |
| Corrosivity | Severe skin burns and eye damage | Splash guards; emergency eyewash/shower | Chemical goggles; acid/base-resistant gloves |
| Health Effects | Respiratory irritation; central nervous system effects (solvents) | Adequate ventilation; atmospheric monitoring | Respiratory protection if ventilation inadequate |
All operations with this compound solutions must be conducted in a certified fume hood or glove box to prevent exposure to vapors and ensure containment in case of exothermic reactions. Equipment should be properly dried and purged with inert gas (nitrogen or argon) before use, as trace moisture can initiate violent reactions. Particular caution should be exercised when scaling up reactions, as the heat of reaction with water or protic solvents can lead to thermal runaway scenarios.
Storage Conditions: this compound solutions must be stored under strictly anhydrous conditions at temperatures between 2-8°C [1]. Commercially available solutions are typically packaged in Sure/Seal or similar air-tight containers with resealable septa to exclude moisture and oxygen [6]. These containers should be stored upright in flammable storage cabinets specifically designed for pyrophoric materials, with clear labeling indicating the hazardous nature of the contents.
Handling Procedures:
Spill Response: For small spills, immediately cover with dry sand or other inert absorbent material. Carefully transfer the contaminated absorbent to an appropriate container and treat with isopropanol under controlled conditions to quench reactive species. After the reaction subsides, slowly add water to ensure complete quenching. For larger spills, evacuate the area and employ specialized emergency response teams equipped for pyrophoric material incidents.
Waste Disposal: All waste materials containing this compound residues must be properly quenched before disposal. The recommended procedure involves slow addition of the waste to a large excess of isopropanol with stirring, followed by careful addition of water once gas evolution ceases. The resulting mixture can then be neutralized with dilute acid and disposed of according to local regulations for magnesium and bromide-containing waste streams.
The selection between diethyl ether and THF as solvents for this compound-mediated transformations requires careful consideration of the specific synthetic objectives and process constraints. THF generally offers advantages for reactions requiring elevated temperatures, enhanced stabilization of reactive intermediates, or improved solubility of polar substrates. Its higher boiling point (65°C) enables accelerated reaction kinetics without pressurized equipment, while its superior coordinating ability stabilizes the Grignard reagent against decomposition pathways [4] [5]. These characteristics make THF particularly suitable for challenging transformations, sterically hindered substrates, and applications where maximum reagent reactivity is desired.
Conversely, diethyl ether remains valuable for specific applications where its lower boiling point facilitates solvent removal, when performing reactions on substrates sensitive to stronger coordination, or when utilizing the commercial availability of higher concentration solutions (3.0 M) [2]. The decision matrix presented in this application note provides a systematic approach to solvent selection based on substrate characteristics, temperature requirements, and process scale. Pharmaceutical researchers and development professionals should consider conducting initial screening experiments in both solvents when developing new synthetic methodologies involving this compound to fully characterize solvent effects on yield, selectivity, and reaction kinetics for their specific application.
The table below summarizes the primary causes of initiation failure and the corresponding solutions to rectify them.
| Problem Category | Specific Issue | Recommended Solution | Key Considerations |
|---|---|---|---|
| Magnesium Quality | Passivated surface oxide layer [1] | Use freshly powdered or turned magnesium; sieve to 64-76 μm for consistency [2]. | Reactivity decreases with storage time; older material requires stronger activation [2]. |
| Reaction Conditions | Inadequate anhydrous conditions [1] | Ensure all glassware is baked at 120°C before use; use rigorously dried solvents [2]. | Moisture deactivates the reagent. A cloudy solvent during reflux indicates moisture [2]. |
| Induction Period | Reaction does not start; no gray turbidity [2] | Add a crystal of iodine or small amount of 1,2-dibromoethane to activate magnesium [2] [3]. | Iodine helps remove the oxide layer. Use with caution as it can make the reaction vigorous [2]. |
| Halide & Solvent | Slow or improper halide addition [1] | Add halide solution steadily over 12-60 minutes to maintain gentle reflux [2]. | A slower addition rate (e.g., 60 mins) can increase yield (82-87%) [2]. |
| Alternative Activation | Reaction remains stubborn [2] | Add a catalytic amount of aluminum isopropoxide or a system of 2-propanol and iodine [2]. | This creates an alkoxide complex that shortens induction periods without stringent drying [2]. |
The following flowchart outlines the logical troubleshooting process to systematically diagnose and resolve initiation failure.
This procedure is adapted from established methods for preparing unsolvated Grignard reagents in hydrocarbon solvents [1] [2].
If standard methods fail, this catalytic approach can be highly effective.
Q: What are the critical signs that my Grignard reaction has successfully initiated? A: The primary visual sign is the appearance of a gray turbidity in the reaction mixture. This is often accompanied by the onset of gentle reflux without external heating and a darkening of the solution [2].
Q: My reaction started but then stopped. What could be the cause? A: This can happen if the reaction mixture cools down too much during the addition of the halide solution. Ensure the reaction is maintained at reflux temperature (99-100°C) throughout the addition. If it stalls, carefully applying additional heat or adding another small crystal of iodine may restart it [2].
Q: Are there any special safety precautions for this synthesis? A: Yes. The reaction must be conducted under strictly anhydrous and oxygen-free conditions. Grignard reagents are highly reactive with water and oxygen. Furthermore, the reaction is exothermic, so control the rate of halide addition to prevent a runaway reaction. Always work in a fume hood and use appropriate personal protective equipment [1].
Q1: Why is it critical to protect this compound from air and moisture? this compound is a Grignard reagent characterized by a highly polar carbon-magnesium bond. This makes the butyl group a strong nucleophile and base, which reacts vigorously with proton sources like water (hydrolysis) and oxygen, leading to decomposition and failed reactions [1].
Q2: What is the best practice for storing this reagent? It is typically prepared as a solution (1.0-2.0 M) in anhydrous solvents like diethyl ether or tetrahydrofuran (THF) and should be stored under a dry, inert atmosphere (nitrogen or argon) in a sealed container. Commercial samples are labeled "For research use only" and are not intended for human or veterinary use [1].
Q3: What are the immediate signs that my reagent has decomposed? A visible lack of reaction when adding it to a substrate, or the formation of a precipitate (likely magnesium salts) in the solution, can indicate decomposition. Proper reagent quality can be confirmed by titration before use in critical synthetic steps [2].
| Issue | Possible Cause | Solution |
|---|---|---|
| Failed Reaction Initiation | Inactive magnesium surface; insufficient drying of apparatus or reagents [1] [2] | Activate magnesium with a small crystal of iodine or 1,2-dibromoethane; ensure all glassware is thoroughly oven-dried and flushed with inert gas [2]. |
| Low Yield of Final Product | Incomplete reaction or reagent decomposition during preparation/transfer [1] | Use freshly ground magnesium powder; control reaction temperature (typically 35-55°C); slowly add halide solution to magnesium suspension [1] [2]. |
| Formation of Byproducts | Reaction with trace oxygen or water; side reactions with solvent [1] | Maintain positive inert gas pressure; use high-purity, anhydrous solvents (e.g., THF, methylcyclohexane) [1] [2]. |
This procedure for preparing unsolvated ( n )-butylmagnesium chloride in methylcyclohexane highlights the stringent techniques required for handling this compound analogs [2].
Workflow Diagram:
1. Apparatus Setup
2. Reaction Initiation
3. Halide Addition and Reaction
4. Reagent Quality Assessment
A 2024 study provides a novel method to control the strong exothermic reaction during the synthesis of n-butylmagnesium bromide, which is very likely to lead to thermal runaway if control is lost [1].
The table below summarizes the characteristics of the microPCMs used in the study.
| Property | Description / Value |
|---|---|
| Core Material | n-octadecane [1] |
| Shell Material | Polystyrene (PS) [1] |
| Preparation Method | Suspension polymerization [1] |
| Morphology | Regular spherical morphologies with smooth surfaces [1] |
| Average Particle Size | 7.54 μm [1] |
| Melting Enthalpy | 142.2 J/g [1] |
A Chinese patent outlines a preparation method for dibutylmagnesium, which shares similarities with the target process. The following workflow illustrates the key stages of this synthesis, highlighting critical control points.
Key Process Notes:
Based on the general principles of controlling such reactions, here are some potential issues and solutions.
| Problem | Potential Causes | Suggested Solutions |
|---|
| Failure to Initiate | Low activity of magnesium; Inadequate initiation conditions [2] | Ensure fresh, clean magnesium surface; Use a proper initiator like sec-BuCl and slight heating [2]. | | Runaway Reaction / Uncontrolled Temperature Rise | Strong exothermicity of the reaction; Insufficient cooling [1] | Implement a temperature control strategy like microPCMs [1]; Use a cooling bath and controlled reactant addition. | | Low Yield / Slow Reaction | Side reactions; Suboptimal temperature | Maintain an inert atmosphere [2]; Use n-BuLi to accelerate the reaction [2]. |
To systematically optimize your process, you can adopt a data-driven approach similar to those used in advanced materials studies.
N1,N2-diphenylacenaphthylene-1,2-diimines (BIANs) can significantly reduce the viscosity of dialkyl magnesium solutions like butyl octyl magnesium (BOMAG) and butyl ethyl magnesium (BEM), which are known to form viscous polymeric structures [1].
The table below summarizes the viscosity reduction effectiveness of different BIAN derivatives.
| BIAN Derivative | Substituents | Viscosity Reduction | Key Characteristics & Notes |
|---|---|---|---|
| i-Pr BIAN | Bis(2,6-diisopropylphenyl) | ~70% | Forms a single, stable reaction product; can be reused without loss of efficiency or decomposition [1]. |
| MeO-BIAN | Bis(4-methoxyphenyl) | ~70% | -- |
| Unsubstituted BIAN | Phenyl | ~70% | -- |
| F3C-BIAN | Bis(3-(trifluoromethyl)phenyl) | ~50% | Lower effectiveness is attributed to the presence of monoimine impurities in the starting material [1]. |
The primary mechanism is the interaction of the nitrogen atoms on the BIAN molecule with the magnesium atoms in the alkyl magnesium polymers, which disrupts the polymeric network [1]. While alkylation of the BIAN's C=N bond occurs, it is not solely responsible for the viscosity reduction [1].
The following workflow and detailed steps outline the experimental process for using BIANs to reduce alkyl magnesium viscosity.
Bromobutylmagnesium solutions are hazardous and require strict safety measures, as outlined in their Safety Data Sheets (SDS) [2].
How do BIAN compounds reduce viscosity in alkyl magnesium solutions? They interact with the magnesium atoms in the alkyl magnesium polymers, disrupting the polymeric structure that causes high viscosity. This interaction achieves a reduction of up to 70% [1] [4].
What analytical techniques are used to study these interactions? Analyses include NMR, FTIR, and Size Exclusion Chromatography (SEC) coupled with Mass Spectrometry (MS). These must be performed under inert conditions to obtain accurate structural information on the active complexes [1] [4].
Can the BIAN modifiers be reused? The bis(diisopropyl)-substituted BIAN (i-Pr BIAN) reaction product is stable and can be reused without loss of efficiency. Other derivatives may decompose upon contact with acidic solvents or during workup [1].
The table below outlines common problems, their potential causes, and recommended solutions.
| Problem | Possible Causes | Recommended Solutions & Preventative Measures |
|---|---|---|
| Failed Initiation | Inefficient magnesium activation; oxygen/moisture ingress; incorrect stoichiometry. | Ensure magnesium surface is freshly sanded/sonicated; confirm system is leak-tight; use proper molar equivalents. |
| Unusual Color/Sludge | Partial oxidation of reagent; hydrolysis leading to Mg(OH)X formation; metallic impurities. | Discard batch if color is not the expected grayish; always use fresh, dry solvents; inspect reagent upon receipt. |
| Low Titre/Activity | Degradation from air/moisture exposure; old or improperly stored reagent; incorrect titration method. | Standardize solution before critical use; ensure airtight storage and transfer; use reliable titration protocols. |
| Rapid Exotherm/Boil-over | Accumulated gas (HX2) from water reaction; uncontrolled addition rate; inadequate cooling. | Never cap a vessel containing fresh reagent; control addition rate carefully; ensure reaction vessel is actively cooled. |
| Pressure Buildup | Release of hydrogen gas (HX2) from reaction with trace water [1]; sealed system. | Never work with a sealed system; use pressure-equalized addition funnels; ensure vents are open. |
The high reactivity of this compound with air and moisture necessitates rigorous safety measures. The following workflow outlines the core procedures for safely handling this reagent.
Glassware Drying and Purging (Heat-Gun Method)
Selection and Use of Inerting Gases
Safe disposal of unused reagent or waste is as critical as the reaction itself.
If a fire occurs due to pyrophoric material or hydrogen ignition:
The primary method for suppressing side reactions during bromine-magnesium exchange is to use i-PrMgCl·LiCl or s-BuMgCl·LiCl mixtures, known as TurboGrignards [1].
The table below summarizes the key information on this approach:
| Aspect | Details |
|---|---|
| Problem | Competitive gaseous side reactions during standard bromine-magnesium exchange [1]. |
| Solution | Use of i-PrMgCl·LiCl or s-BuMgCl·LiCl (TurboGrignard) reagents [1]. |
| Key Advantage | The addition of LiCl suppresses interfering side reactions, leading to cleaner and more efficient exchanges [1]. |
| Result | Improved outcomes for bromine-magnesium exchanges compared to traditional Grignard reagents [1]. |
Here is a detailed methodology for the safe handling and synthesis of related compounds.
n-Butylmagnesium bromide is highly reactive and requires strict safety measures. Please adhere to the following protocols [2]:
This checked procedure from Organic Syntheses describes the generation of a Grignard reagent similar to bromobutylmagnesium, which can be used in subsequent reactions [3].
The following diagram illustrates the energy profile of a generic chemical reaction, highlighting the key concepts of activation energy and the effect of a catalyst, which is relevant for understanding how TurboGrignards provide an alternative pathway [4] [5] [6].
Q: Why is activating magnesium so critical for this synthesis? Magnesium metal is protected by a thin but persistent layer of magnesium oxide (MgO) [1]. This oxide layer prevents direct contact between the alkyl halide and the fresh magnesium metal underneath, inhibiting the reaction from starting. Activation methods physically disrupt or chemically bypass this layer.
Q: What causes the induction period and sudden, violent reaction? The initial "induction period" is when the alkyl halide slowly penetrates or chemically degrades the oxide layer [2]. Once a few reactive sites are exposed, the main synthesis reaction begins. This reaction is highly exothermic [2] [3]. If the reactants have accumulated during the induction period, the heat generated can cause a sharp temperature rise and a thermal runaway reaction [2].
Q: How does solvent choice impact safety and success? The solvent stabilizes the Grignard reagent but also influences the reaction's thermal risk. Traditional solvents like Diethyl Ether (DE) and Tetrahydrofuran (THF) have low boiling points. If a runaway reaction occurs, the reaction temperature can exceed the solvent's boiling point, leading to boiling, flashing, and potential overpressure explosions [2]. Using solvents with higher boiling points is a safety measure based on the principle of "inherent safety" [2].
The table below summarizes common problems, their causes, and specific corrective actions.
| Problem | Possible Causes | Corrective Actions & Activation Methods |
|---|
| No reaction initiation | Passivating oxide layer on Mg; Inadequate activation [1] | - Mechanical Activation: Use freshly powdered magnesium (64-76 μm) for a higher surface area [4].
This is a standard method for preparing unsolvated n-butylmagnesium chloride, adaptable for the bromide analog [4].
This modified procedure uses alkoxides to achieve higher and more reliable yields [4].
The table below compares common and alternative solvents, highlighting safety advantages of high-boiling options [2].
| Solvent | Boiling Point | Key Safety & Performance Notes |
|---|---|---|
| Diethyl Ether (DE) | ~35°C | Traditional solvent; high flammability risk; reaction temperature can exceed its low boiling point during runaway [2]. |
| Tetrahydrofuran (THF) | ~66°C | Common lab solvent; miscible with water, making drying difficult; similar runaway risks as DE [2]. |
| 2-MeTHF | ~80°C | Preferred alternative: Higher boiling point provides safety margin; easier to dry than THF [2]. |
| CPME | ~106°C | Preferred alternative: High boiling point and flash point; excellent choice for safer synthesis [2]. |
The diagram below outlines a logical decision pathway for diagnosing and resolving activation issues.
| Aspect | Key Considerations & Parameters | Recommendations & Quantitative Data |
|---|---|---|
| General Reaction Setup | Reaction: ( \ce{CH3CH2CH2CH2Br + Mg -> CH3CH2CH2CH2MgBr} ) [1] | Use strictly anhydrous conditions and inert atmosphere (N₂ or Ar) [1]. |
| Solvent Selection | Standard solvents: Diethyl Ether (DE) or Tetrahydrofuran (THF), typically 1.0-2.0 M solutions [1]. | |
| Temperature Control | Initiation: 35-55°C; highly exothermic after induction period [1]. | |
| Concentration & Yield Optimization | Magnesium Quality & Activation | Use freshly ground magnesium powder for shorter induction, higher yields [2]. Activators: iodine crystal, small amounts of 2-propanol, or aluminum isopropoxide [2]. |
| Halide Addition Rate | Steady addition over ~12 minutes for lab-scale; slower addition (e.g., 60 min) can increase yields from 73% to 82-87% [2]. | |
| Catalysts | Transition metal salts (e.g., Iron(II) chloride FeCl₂, anthracene) can catalyze formation, reducing induction time and improving yield [3]. | |
| Advanced/Safer Solvents | Inherent Safety Principle: Substitution | Replace low-boiling solvents (DE, THF) with safer alternatives for better temperature control [4]. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Higher boiling point (bp ~80°C); easier to dry than THF [4]. | |
| Cyclopentyl Methyl Ether (CPME) | Higher boiling point (bp ~106°C); low water solubility [4]. | |
| Diethylene Glycol Butyl Ether (DGBE) | High boiling point solvent, suitable for Grignard synthesis [4]. |
This is commonly caused by a passive oxide layer on the magnesium metal surface or traces of water and oxygen in the system [1] [2].
The synthesis is highly exothermic after the induction period. If initiation is misjudged, accumulated reactants can cause a sharp, dangerous temperature rise [4].
The key parameters are interdependent [1] [2]:
This methodology is adapted from process hazard evaluation studies to systematically assess and optimize the synthesis in different solvents [4].
1. Isoperibolic Reaction Calorimetry: * Objective: To study the exothermic behavior and thermal runaway risk under cooling failure scenarios. * Setup: Use a reaction calorimeter (e.g., EasyMax). Set a fixed jacket temperature (e.g., 30°C) and stirring speed (e.g., 500 rpm). * Procedure: Conduct the synthesis of n-BuMgBr in different solvents (THF, 2-MeTHF, CPME). Monitor the internal reaction temperature closely. * Outcome: The reaction in low-boiling solvents (THF) will exceed the solvent's boiling point, presenting a boiling/flashing risk. Higher-boiling solvents will show a lower risk profile [4].
2. Reaction Workflow and Quench Tuning: The diagram below outlines a general workflow for synthesis and downstream application, highlighting the critical control points.
The table below summarizes the key identification and stable storage parameters for bromobutylmagnesium (n-Butylmagnesium Bromide) [1] [2] [3].
| Property | Specification |
|---|---|
| CAS No. | 693-03-8 [1] [2] [3] |
| Molecular Formula | C₄H₉BrMg [1] [2] [3] |
| Molecular Weight | 161.32 g/mol [1] [2] [3] |
| Common Forms | 1.0 M solution in Tetrahydrofuran (THF); 3.0 M solution in Diethyl Ether [3] |
| Storage Temperature | Store at reduced temperatures, often between 2-8°C [4]. |
| Atmosphere | Must be stored under an inert atmosphere (dry nitrogen or argon) [2] [4]. |
| Container | Keep in a tightly sealed container in a dry, cool, well-ventilated place. Preferably use containers with septum seals [4] [2]. |
This compound is a pyrophoric reagent, meaning it can ignite spontaneously upon contact with air, and it reacts vigorously and exothermically with moisture [2] [4].
The following workflow outlines the critical steps for safely storing and accessing this reagent.
Q1: What should I do if I observe the formation of solids or cloudiness in the solution? This indicates potential decomposition, often due to contact with air or moisture. The solution's efficacy is likely compromised. Do not use it. You must properly quench and dispose of the reagent. To prevent this, always ensure your storage container is tightly sealed and your inert gas atmosphere is maintained [4].
Q2: The reagent does not initiate the expected reaction. What could be wrong? The most common cause is degraded reagent due to improper storage or handling. First, verify that your storage conditions (inert atmosphere, low temperature) have been consistently met. You can perform a quick qualitative test by withdrawing a small sample and carefully adding it to a few milliliters of anhydrous alcohol. A vigorous reaction suggests the reagent is still active, while a sluggish response confirms decomposition [1].
Q3: What is the correct procedure for disposing of this compound? Never dispose of it directly with other waste. Residual reagent must be quenched under controlled conditions. This involves slowly adding the reagent to a large volume of a less reactive protic solvent (such as isopropanol) in an ice bath while stirring. Always consult your institution's hazardous waste guidelines and local regulations for final disposal [4].
Q4: What are the first aid measures for exposure?
The table below summarizes the fundamental characteristics and typical uses of these two reagents.
| Feature | Bromobutylmagnesium (Grignard Reagent) | n-Butyllithium (Organolithium Reagent) |
|---|---|---|
| CAS Number | 693-03-8 [1] [2] | 109-72-8 [3] |
| Molecular Formula | C₄H₉BrMg [1] [2] | C₄H₉Li [4] [5] |
| Molecular Weight | 161.32 g/mol [1] [2] | 64.06 g/mol [4] [5] |
| Bond Polarization | Polar C-Mg bond; carbon is nucleophilic [1] | Highly polar C-Li bond; often considered ionic (C⁻ Li⁺) for practicality [4] [5] |
| Commercial Form | Solutions (e.g., 1M in THF, 2M in Diethyl Ether) [2] | Solutions in alkanes (e.g., 1.6M, 2.5M in hexanes) [4] [5] [3] |
| Primary Reactivity | Nucleophile [1] | Strong base and nucleophile [4] [5] |
| Key Reactions | Addition to carbonyls (aldehydes, ketones, esters, nitriles) [1] | Deprotonation (metalation) of weak acids, halogen-lithium exchange, polymerization initiator [4] [5] |
The following table highlights their performance in specific reaction types.
| Reaction Type | This compound Performance | n-Butyllithium Performance |
|---|---|---|
| Carbonyl Addition | Excellent. Forms secondary (with aldehydes) or tertiary (with ketones) alcohols [1]. | Can react with carbonyls, but more commonly used to form other organolithium species [5]. |
| Basicity (Metalation) | Poor. Not typically used for deprotonation. | Exceptional. Can deprotonate very weak C-H bonds (e.g., in alkynes, thioacetals, ferrocene) [4] [5]. |
| Halogen Exchange | Not applicable. | Excellent. Rapidly exchanges with organic bromides and iodides to form new organolithium reagents [4] [5]. |
| Solvent Effects | Synthesis requires etheric solvents (THF, Et₂O) for stabilization [1]. | Reactivity is highly dependent on solvent. Additives like TMEDA can enhance basicity [4] [5]. Lithium-halogen exchange is slow in pure hydrocarbons but fast with ether cosolvents [6]. |
The table below compares the synthesis, titration, and critical safety aspects for these reagents.
| Aspect | This compound | n-Butyllithium |
|---|---|---|
| Synthesis | Reaction of 1-bromobutane with magnesium metal in dry diethyl ether or THF under inert atmosphere [1]. | Reaction of 1-bromobutane or 1-chlorobutane with lithium metal in hydrocarbons like hexane or benzene [4] [5]. |
| Titration | Common method: Hydrolysis with standard acid, followed by back-titration [7]. | Common method: Titration with substrates like diphenylacetic acid or N-pivaloylanilines [8]. |
| Safety Profile | Moisture-sensitive; reacts with water to form butane [1]. | Extremely pyrophoric (ignites spontaneously in air), reacts violently with water [4] [8]. |
| Key Hazards | Flammable gas (butane) generation upon hydrolysis [1]. | Can cause severe fires; its reaction with water is exothermic enough to ignite solvents [8]. |
| Safety Protocols | Standard handling for air-sensitive, moisture-sensitive reagents. | Requires rigorous training and strict protocols: use of inert atmosphere (Schlenk line/glovebox), correct syringe techniques, and full personal protective equipment (PPE) [8]. |
To help you decide which reagent to use, here is a workflow based on their distinct chemical behaviors:
For your work in drug development, your choice between these reagents will primarily depend on the synthetic transformation you need to perform.
The table below summarizes three principal methods for determining the active reagent content in organomagnesium compounds like butylmagnesium halides [1] [2].
| Method Name | Underlying Principle | Key Measured Variable | Reported Yield (for analogous n-butylmagnesium chloride) | Key Advantages | Key Limitations |
|---|---|---|---|---|---|
| Acid-Base Titration [1] | Reaction of the Grignard reagent with a known excess of acid, followed by back-titration. | Volume of standard base used for back-titration. | ~73-76% (by gas evolution); Titration yields tend to be a few percent higher [1]. | Simple, inexpensive, and does not require specialized equipment [1]. | Measures all basic species in solution, potentially overestimating the true Grignard concentration [1]. |
| Gas Evolution (Hydrolysis) [1] | Hydrolysis of the Grignard reagent (R-MgX) to an alkane (R-H). | Mass of the gaseous alkane (e.g., butane) produced. | 73% to 76% yield of n-butane [1]. | Direct measurement of the target alkyl group; highly specific. | Requires specialized apparatus for gas collection and trapping; more complex setup [1]. |
| Complexometric Titration [2] | Formation of a complex between magnesium ions (Mg²⁺) and EDTA. | Volume of zinc sulphate solution used to back-titrate excess EDTA. | Not reported for butylmagnesium halides. Validated for magnesium content in other compounds [2]. | Specific to the magnesium ion content; method is validated for accuracy and precision [2]. | Measures total magnesium, not distinguishing between active R-MgX and inorganic magnesium salts. |
This method is based on the standard procedure for n-butylmagnesium chloride [1].
This method provides a direct measure of the alkyl group and is from the same source as Protocol 1 [1].
This method is adapted from a validated procedure for determining magnesium content in a pharmaceutical compound and can be applied to Grignard reagents [2].
The table below summarizes the key aspects of synthesizing and handling these Grignard reagents based on the retrieved experimental procedures.
| Feature | Chlorobutylmagnesium (n-Butylmagnesium Chloride) | Bromobutylmagnesium (n-Butylmagnesium Bromide) |
|---|---|---|
| Standard Precursor | 1-chlorobutane [1] | 1-bromobutane [2] |
| Typical Solvent | Methylcyclohexane, Toluene, other hydrocarbons [1] | Diethyl Ether, Tetrahydrofuran (THF) [2] |
| Reaction Initiation | Can be difficult; may require activated Mg powder, heating, or initiators like iodine [1] | Generally easier; may have an induction period, but proceeds efficiently in etherial solvents [2] |
| Key Reaction Conditions | Heated to reflux (~100°C) under nitrogen; requires rigorously dried apparatus [1] | Conducted under anhydrous conditions and an inert atmosphere (Nitrogen/Argon) [2] |
| Reported Yield | ~73% (in methylcyclohexane) [1] | Typically prepared as standard solutions (e.g., 1M in THF) without a specific yield cited [2] |
| Stability / Form | Isolated as an unsolvated or weakly solvated solid, prone to decomposition [1] | Commonly handled as stable solutions in ether or THF [2] |
For researchers aiming to reproduce these syntheses, here are the core methodologies from the literature.
This procedure uses a non-solvating hydrocarbon medium.
This follows the classic Grignard method in an ethereal solvent.
The following diagram illustrates the decision-making process for selecting the appropriate reagent based on your synthetic goals.
The table below summarizes the key characteristics of this compound compared to other organometallic reagents, based on information from the search results [1] [2] [3].
| Reagent | Formula | Relative Nucleophilicity | Relative Basicity | Key Reactivity | Common Solvents | Key Considerations |
|---|---|---|---|---|---|---|
| This compound (Grignard) | C₄H₉MgBr | High | High | Adds to carbonyls, CO₂, epoxides [1] [2] [3] | Diethyl Ether, THF [2] [4] | Schlenk equilibrium; moisture-sensitive [2] [5] |
| Organolithium | C₄H₉Li | Very High | Very High | Similar to Grignard, can undergo metal-halogen exchange [4] | Pentane, Hexane, Ether [4] | More reactive/basic than Grignards; pyrophoric [4] |
| Gilman Reagent | Li(C₄H₉)₂Cu | Low | Low | SN2 on alkyl halides, conjugate addition to α,β-unsaturated carbonyls [4] | Ether, THF [4] | Does not react with ketones/esters; chemoselective [4] |
The following protocols are generalized from standard procedures for handling Grignard reagents [2] [4].
For researchers and scientists in drug development, selecting the right organometallic is crucial for achieving the desired product and yield. The following decision-making guide can help you navigate this choice.
RMgX, R₂Mg, and MgX₂ [5]. The specific composition and solvation state can significantly impact the reaction pathway and yield [5] [6]. Recent advanced studies use techniques like X-ray spectroscopy to distinguish these species in solution [5].
The table below summarizes the key chemical and physical properties of this compound based on the available information. Handling this compound requires strict inert conditions as it is highly reactive to air and moisture [1].
| Property | Details |
|---|---|
| CAS No. | 693-03-8 [1] [2] |
| Molecular Formula | C₄H₉BrMg [1] [2] |
| Molecular Weight | 161.32 g/mol [1] |
| Chemical Structure | The Grignard reagent with a butyl group attached to magnesium, which is also bonded to a bromine atom. In solution, the magnesium is coordinated with solvent molecules [1]. |
| Common Form | Typically supplied as a solution (e.g., 1.0 M in Tetrahydrofuran) [2]. |
| Reactivity | Highly reactive due to the polarized carbon-magnesium bond. The carbon bears a partial negative charge, making it a strong nucleophile. Reacts vigorously with water, oxygen, and other electrophiles [1]. |
| Key Hazard & Handling | Requires strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) during synthesis and handling [1]. |
Maintaining Inert Conditions: The core challenge is protecting the sample from decomposition throughout the process.
Method Development and Optimization:
The diagram below outlines a potential workflow for this analysis.
To proceed with your method development, I suggest consulting these more specialized resources:
Flammable;Corrosive;Irritant;Health Hazard